molecular formula C20H26O4 B198071 Dihydroguaiaretic acid CAS No. 66322-34-7

Dihydroguaiaretic acid

Cat. No.: B198071
CAS No.: 66322-34-7
M. Wt: 330.4 g/mol
InChI Key: ADFOLUXMYYCTRR-OKILXGFUSA-N
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Mechanism of Action

Target of Action

Meso-dihydroguaiaretic acid (MDGA) has been found to target several key proteins and cells in the body. It inhibits inflammatory responses in human neutrophils , a type of white blood cell that plays a crucial role in the body’s immune response. Additionally, MDGA has been shown to activate AMP-activated protein kinase (AMPK) in human HepG2 cells , a key energy regulator in the body.

Mode of Action

MDGA interacts with its targets in a few ways. In human neutrophils, it inhibits superoxide anion generation and elastase release . In HepG2 cells, MDGA inhibits insulin-induced hepatic lipid accumulation by suppressing the expression of lipogenic proteins through AMPK signaling .

Biochemical Pathways

MDGA affects several biochemical pathways. It has been shown to inhibit the alpha subunit of coenzyme A transferase of Mycobacterium tuberculosis H37Rv, which is present in both geraniol and 1-and 2-methylnaphthalene degradation pathways . In addition, MDGA activates AMPK, leading to the phosphorylation of acetyl-CoA carboxylase (ACC), thereby increasing fatty acid oxidation .

Pharmacokinetics

It’s known that the compound’s lipophilic nature and its ability to inhibit lipid accumulation suggest it may have good bioavailability .

Result of Action

The action of MDGA results in several molecular and cellular effects. It has been shown to inhibit hepatic lipid accumulation, suggesting a potential role in treating conditions like nonalcoholic fatty liver disease . Additionally, MDGA’s inhibition of inflammatory responses in human neutrophils suggests it may have a role in ameliorating conditions like acute respiratory distress syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-dihydroguaiaretic acid involves several steps. One common method includes the condensation of guaiacol derivatives under specific conditions to form the desired lignan structure . The reaction typically requires the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of meso-dihydroguaiaretic acid often involves the extraction from natural sources, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the compound is then purified through techniques such as column chromatography .

Properties

IUPAC Name

4-[(2S,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFOLUXMYYCTRR-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)CC2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019954
Record name Meso-dihydroguaiaretic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66322-34-7
Record name meso-Dihydroguaiaretic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66322-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meso-dihydroguaiaretic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meso-dihydroguaiaretic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROGUAIARETIC ACID, MESO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S81Z40PSJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dihydroguaiaretic acid
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